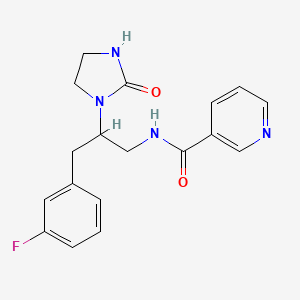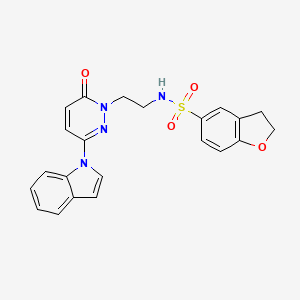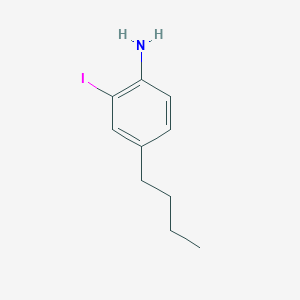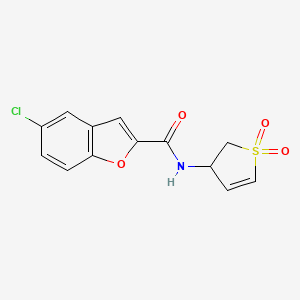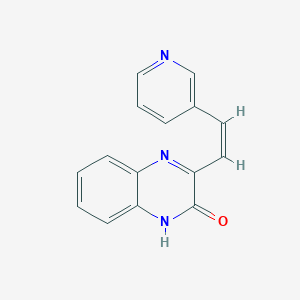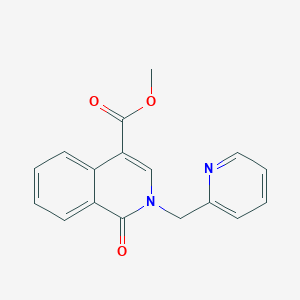
Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibition
Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate: is a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, and prostate cancer. By inhibiting FGFR, this compound can prevent cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
Medicinal Chemistry: Lead Compound Optimization
In medicinal chemistry, this compound serves as a lead molecule for further optimization. Its low molecular weight and potent FGFR inhibitory activity make it an appealing candidate for the development of more effective cancer therapeutics. Researchers can modify its structure to enhance its pharmacological properties, such as selectivity and bioavailability .
Biological Studies: Cell Migration and Invasion
The compound has been shown to significantly inhibit the migration and invasion of cancer cells, particularly breast cancer 4T1 cells. This application is vital for understanding the metastatic process in cancer research and for developing compounds that can prevent the spread of cancer to other parts of the body .
Synthetic Methods: Heterocyclic Compound Synthesis
This compound belongs to a class of heterocyclic compounds that can be synthesized using various methods. The synthesis process often involves the formation of pyrrolopyridine derivatives, which are important in the development of new pharmaceuticals. The compound’s structure allows for diverse substitution patterns, which can lead to the discovery of novel biological activities .
Chemical Biology: Signal Transduction Pathways
In chemical biology, the compound’s ability to modulate signal transduction pathways is of great interest. The FGF–FGFR axis, which this compound targets, is involved in organ development, cell proliferation, and angiogenesis. Understanding how this compound affects these pathways can provide insights into the fundamental processes of cell biology .
Drug Discovery: FGFR-Related Diseases
Beyond cancer, FGFR-related signaling pathways are implicated in a variety of diseases. Therefore, this compound’s FGFR inhibitory activity could be explored for therapeutic applications in other FGFR-related conditions, such as developmental disorders and diseases involving abnormal tissue growth .
properties
IUPAC Name |
methyl 1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)15-11-19(10-12-6-4-5-9-18-12)16(20)14-8-3-2-7-13(14)15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFJNVDKIASVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


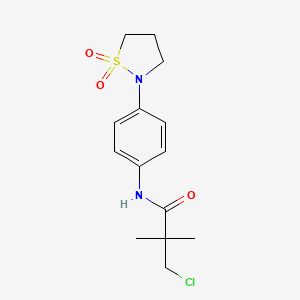
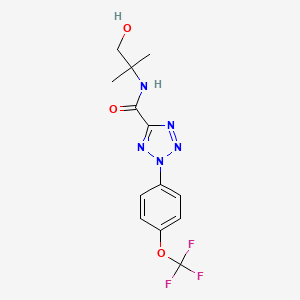

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)
![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)
